

Comparison Guide: Efficacy of Ceritinib in Crizotinib-Resistant NSCLC Models

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Compound of Interest		
Compound Name:	WY-135	
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This guide provides an objective comparison of Ceritinib's performance against crizotinib and other next-generation ALK inhibitors in preclinical models of ALK-positive NSCLC, with a particular focus on models of acquired resistance to crizotinib.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the potency and efficacy of Ceritinib and crizotinib.

Table 1: In Vitro Biochemical and Cellular Potency of Ceritinib vs. Crizotinib



Inhibitor	Target	IC50 (nmol/L) ¹	Cell Line	Genotype	GI50 (nmol/L)²
Ceritinib	ALK	0.2	H3122	EML4-ALK (Crizotinib- Naïve)	23 ± 3
Crizotinib	ALK	3.9	H3122	EML4-ALK (Crizotinib- Naïve)	151 ± 14
Ceritinib	ALK	-	H2228	EML4-ALK (Crizotinib- Naïve)	53 ± 5
Crizotinib	ALK	-	H2228	EML4-ALK (Crizotinib- Naïve)	313 ± 29

¹IC50 represents the half-maximal inhibitory concentration in a biochemical assay with recombinant ALK protein. Ceritinib is approximately 20-fold more potent than crizotinib in enzymatic assays[1][2]. ²GI50 represents the half-maximal growth inhibition concentration in cell viability assays. Data is presented as mean ± standard deviation[3].

Table 2: Efficacy of Ceritinib in Crizotinib-Resistant ALK-Mutant NSCLC Models



Cell Line Model	Crizotinib Resistance Mutation	Ceritinib GI50 (nmol/L)	Crizotinib GI50 (nmol/L)	Fold Sensitivity (Ceritinib vs. Crizotinib)
H3122 CR1	EML4-ALK L1196M	46 ± 4	875 ± 62	~19x more sensitive
Ba/F3	EML4-ALK G1269A	58 ± 7	536 ± 41	~9x more sensitive
Ba/F3	EML4-ALK I1171T	45 ± 5	435 ± 35	~10x more sensitive
Ba/F3	EML4-ALK S1206Y	38 ± 6	398 ± 28	~10x more sensitive
Ba/F3	EML4-ALK G1202R	>1000	>1000	Resistant to both
Ba/F3	EML4-ALK F1174C	>1000	>1000	Resistant to both

This table demonstrates that Ceritinib effectively overcomes several common crizotinib resistance mutations, including the L1196M gatekeeper mutation and G1269A.[4] However, it is not effective against the G1202R and F1174C mutations.[1][4]

Table 3: In Vivo Efficacy of Ceritinib in NSCLC Xenograft Models



Xenograft Model	Treatment Group	Dose (mg/kg)	Dosing Schedule	Outcome
H2228 (Crizotinib- Naïve)	Crizotinib	100	Once Daily (PO)	Marked Tumor Regression
H2228 (Crizotinib- Naïve)	Ceritinib	25	Once Daily (PO)	Marked Tumor Regression
H2228 (Crizotinib- Naïve)	Ceritinib	50	Once Daily (PO)	Marked Tumor Regression
MGH045 (Patient-Derived, Crizotinib- Resistant with L1196M)	Crizotinib	100	Once Daily (PO)	Minimal Tumor Growth Inhibition
MGH045 (Patient-Derived, Crizotinib- Resistant with L1196M)	Ceritinib	25	Once Daily (PO)	Significant Tumor Growth Inhibition

In vivo studies confirm the superior potency of Ceritinib, showing that a lower dose of Ceritinib (25 mg/kg) is more effective than a high dose of crizotinib (100 mg/kg) in controlling tumor growth in a patient-derived crizotinib-resistant model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

- 1. Biochemical ALK Kinase Inhibition Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK kinase domain.



• Procedure:

- Recombinant human ALK kinase domain protein is incubated with varying concentrations of the test compound (e.g., Ceritinib, Crizotinib) in a kinase reaction buffer.
- The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[3]

2. Cell Viability Assay

 Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on cancer cell lines.

Procedure:

- NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 3,000 5,000 cells per well and allowed to adhere overnight.
- The following day, the cells are treated with a serial dilution of the test compound (e.g.,
 Ceritinib) or vehicle control (DMSO) for 72 hours.
- Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which
 measures intracellular ATP levels as an indicator of metabolically active cells.[1]
- Luminescence is measured using a microplate reader.
- GI50 values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.



3. Western Blot Analysis of ALK Signaling

 Objective: To assess the effect of ALK inhibitors on the phosphorylation status of ALK and its downstream signaling proteins.

Procedure:

- NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.
- Cells are treated with various concentrations of the ALK inhibitor or vehicle for a defined period (e.g., 6 hours).
- Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- \circ Equal amounts of protein (20-30 μ g) are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
- The membrane is then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Efficacy Study

• Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.

Procedure:

- Immunodeficient mice (e.g., SCID beige or nu/nu mice) are subcutaneously injected with 5
 x 10⁶ NSCLC cells (e.g., H2228) resuspended in a mixture of PBS and Matrigel®.
- Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days.
 Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

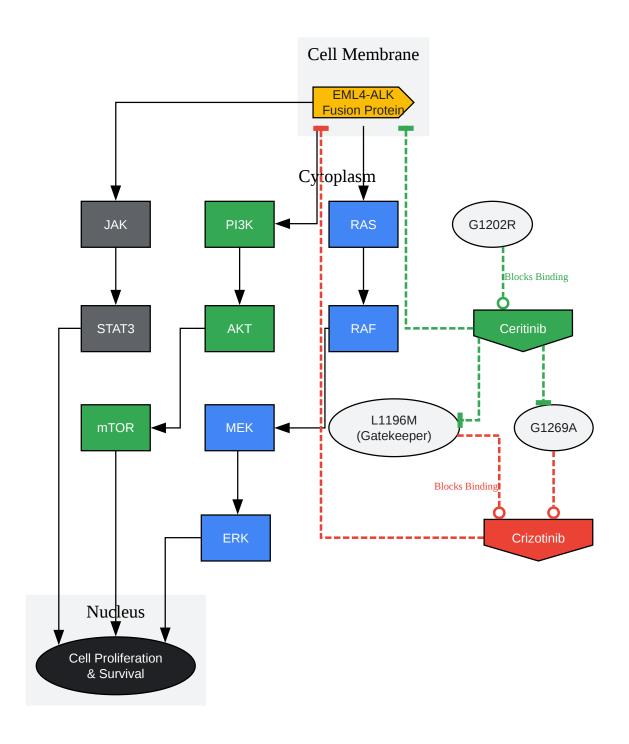


- When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, crizotinib, Ceritinib).
- The compounds are administered orally once daily for a specified duration (e.g., 14 days).
- Tumor volumes and body weights are recorded throughout the study.
- At the end of the study, the mice are euthanized, and the tumors are excised, weighed,
 and may be used for further analysis (e.g., IHC, Western blot).[6][7]

Mandatory Visualizations

ALK Signaling Pathway and Mechanisms of Resistance



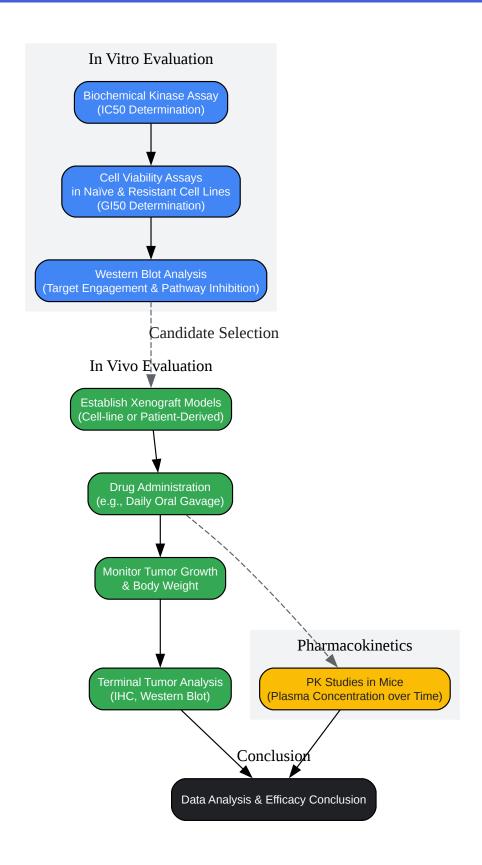


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Caption: ALK signaling pathway, crizotinib resistance, and Ceritinib's mechanism.

Experimental Workflow for Preclinical Evaluation of ALK Inhibitors





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Caption: Workflow for preclinical evaluation of novel ALK inhibitors.



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